YH-1238 vs. YH1885 and Omeprazole: Comparative Inhibition of Acid Secretion in Isolated Gastric Cells
In isolated gastric cells from human and rabbit stomach, YH-1238 demonstrated more potent inhibition of dibutyryl cAMP-stimulated ¹⁴C-aminopyrine accumulation (a surrogate for acid secretion) compared to SK&F 96067, and was equipotent to omeprazole and YH1885 at 10⁻⁵ M [1].
| Evidence Dimension | Inhibition of stimulated acid secretion in isolated gastric cells |
|---|---|
| Target Compound Data | YH-1238: More potent than SK&F 96067; Equipotent to omeprazole and YH1885 |
| Comparator Or Baseline | Omeprazole: Equipotent to YH-1238; SK&F 96067: Less potent |
| Quantified Difference | YH-1238, YH1885, and omeprazole showed greater inhibition than SK&F 96067 at 10⁻⁵ M concentration |
| Conditions | Isolated gastric cells (human and rabbit); stimulated with dibutyryl cAMP (1 mM); ¹⁴C-aminopyrine accumulation assay |
Why This Matters
This demonstrates that YH-1238 achieves cellular acid suppression comparable to the clinically established PPI omeprazole, validating its potency in a physiologically relevant ex vivo model and supporting its selection for in vivo efficacy studies.
- [1] Kim HY, Kim DG, Lee BY, Lee JW, Kim KH. Inhibitory effects of reversible proton pump inhibitors YH 1238 and YH1885 on acid secretion in isolated gastric cells. Korean J Physiol Pharmacol. 1997;1(3):337-343. View Source
